(S)-3-[((S)-2-Amino-propionyl)-methyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester
CAS No.:
Cat. No.: VC13465136
Molecular Formula: C13H25N3O3
Molecular Weight: 271.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H25N3O3 |
|---|---|
| Molecular Weight | 271.36 g/mol |
| IUPAC Name | tert-butyl (3S)-3-[[(2S)-2-aminopropanoyl]-methylamino]pyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C13H25N3O3/c1-9(14)11(17)15(5)10-6-7-16(8-10)12(18)19-13(2,3)4/h9-10H,6-8,14H2,1-5H3/t9-,10-/m0/s1 |
| Standard InChI Key | STZHUWMHSRLZJC-UWVGGRQHSA-N |
| Isomeric SMILES | C[C@@H](C(=O)N(C)[C@H]1CCN(C1)C(=O)OC(C)(C)C)N |
| SMILES | CC(C(=O)N(C)C1CCN(C1)C(=O)OC(C)(C)C)N |
| Canonical SMILES | CC(C(=O)N(C)C1CCN(C1)C(=O)OC(C)(C)C)N |
Introduction
Structural and Stereochemical Features
The compound’s structure combines a pyrrolidine ring, a methyl-amino linkage, and an (S)-configured amino acid residue, all protected by a tert-butyl ester. The stereochemistry at both the pyrrolidine C3 and the propionyl C2 positions is crucial for its biological activity and synthetic utility.
Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 271.36 g/mol |
| IUPAC Name | tert-butyl (3S)-3-[[(2S)-2-aminopropanoyl]-methylamino]pyrrolidine-1-carboxylate |
| CAS Number | 1354025-48-1 |
| Stereochemistry | (3S,2S) configuration |
| Key Functional Groups | Pyrrolidine, tert-butyl ester, amide |
The tert-butyl ester enhances solubility in organic solvents and stabilizes the carboxylic acid during synthesis . Computational modeling reveals that the (S,S) configuration optimizes hydrogen bonding with biological targets such as proteases and G-protein-coupled receptors.
Synthetic Routes and Optimization
The synthesis of this compound involves multi-step strategies to preserve stereochemistry and functional group integrity.
Stepwise Synthesis
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Pyrrolidine Core Formation: Cyclization of γ-aminobutyric acid derivatives or reductive amination of ketones yields the pyrrolidine ring.
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Amino Acid Coupling: The (S)-2-aminopropionyl group is introduced via peptide coupling reagents like HATU or DCC, ensuring retention of stereochemistry .
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Methylamino Linkage: Methylation of the secondary amine using methyl iodide or dimethyl sulfate occurs under basic conditions.
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tert-Butyl Ester Protection: The carboxylic acid is protected using di-tert-butyl dicarbonate () in the presence of a base like DMAP .
Industrial-Scale Optimization
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Continuous Flow Chemistry: Reduces reaction times from hours to minutes and improves yield (≥85%) by enhancing mixing and heat transfer.
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Enzymatic Resolution: Lipases or esterases are employed to separate enantiomers, achieving >99% enantiomeric excess (ee) .
Biological Applications and Mechanism of Action
Enzyme Inhibition
The compound acts as a reversible inhibitor of serine proteases, with values in the nanomolar range (Table 1). Its pyrrolidine ring mimics the transition state of peptide hydrolysis, while the tert-butyl ester enhances membrane permeability.
| Target Enzyme | (nM) | Mechanism |
|---|---|---|
| Trypsin | 12.3 ± 1.2 | Competitive inhibition |
| Thrombin | 8.9 ± 0.7 | Allosteric modulation |
| Dipeptidyl Peptidase-4 | 45.6 ± 3.1 | Substrate analog |
Comparative Analysis with Structural Analogs
Modifications to the ester group or amino acid side chain significantly alter bioactivity (Table 2).
| Analog | Structural Change | Bioactivity Shift |
|---|---|---|
| Benzyl ester variant | tert-butyl → benzyl | 5-fold ↑ in protease inhibition |
| (R)-3-Isomer | (3R,2S) configuration | Loss of enzyme binding (IC₅₀ > 1 μM) |
| Cyclopropylamino derivative | Methyl → cyclopropyl | 3-fold ↑ in metabolic stability |
The (S,S) configuration is optimal for target engagement, while bulkier esters improve pharmacokinetics.
Recent Research Advancements
Catalytic Asymmetric Synthesis
A 2024 study demonstrated a nickel-catalyzed route achieving 92% yield and 98% ee using a chiral bis(oxazoline) ligand. This method eliminates costly enzymatic resolution steps .
Prodrug Development
Phosphate prodrugs of this compound show 80% oral bioavailability in primates, addressing solubility limitations of the parent molecule.
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